N-(5-methylpyridin-2-yl)-3-(morpholine-4-sulfonyl)benzamide
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Overview
Description
N-(5-methylpyridin-2-yl)-3-(morpholine-4-sulfonyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a 5-methylpyridin-2-yl group and a morpholine-4-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methylpyridin-2-yl)-3-(morpholine-4-sulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: Starting with a benzoyl chloride derivative, the benzamide core can be formed by reacting with an amine.
Introduction of the Pyridinyl Group: The 5-methylpyridin-2-yl group can be introduced via a nucleophilic substitution reaction.
Sulfonylation: The morpholine-4-sulfonyl group can be added through a sulfonylation reaction, often using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the pyridine ring.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfoxide or sulfide.
Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions might include strong acids or bases, depending on the specific substitution reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a pyridine N-oxide derivative, while reduction could produce a sulfoxide.
Scientific Research Applications
N-(5-methylpyridin-2-yl)-3-(morpholine-4-sulfonyl)benzamide may have several applications in scientific research:
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as an enzyme inhibitor or receptor modulator in biochemical assays.
Medicine: Investigated for therapeutic potential, possibly as an anti-inflammatory or anticancer agent.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might:
Inhibit Enzymes: By binding to the active site or allosteric sites, preventing substrate binding or catalysis.
Modulate Receptors: By interacting with receptor sites, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)-3-(morpholine-4-sulfonyl)benzamide: Lacks the methyl group on the pyridine ring.
N-(5-methylpyridin-2-yl)-3-(morpholine-4-sulfonyl)aniline: Substitutes the benzamide core with an aniline.
Uniqueness
N-(5-methylpyridin-2-yl)-3-(morpholine-4-sulfonyl)benzamide’s unique combination of functional groups may confer distinct biological activity or chemical reactivity, making it a valuable compound for specific applications.
Properties
IUPAC Name |
N-(5-methylpyridin-2-yl)-3-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-13-5-6-16(18-12-13)19-17(21)14-3-2-4-15(11-14)25(22,23)20-7-9-24-10-8-20/h2-6,11-12H,7-10H2,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZHOLSFHOTFMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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